[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate [(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate [(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate is a natural product found in Saccharothrix with data available.
Brand Name: Vulcanchem
CAS No.: 120901-48-6
VCID: VC20843807
InChI: InChI=1S/C28H26N2O11/c1-11(2)27(37)41-28(40-15(6)33)12(3)24(38-13(4)31)25(39-14(5)32)20-19-21(30(10-29)26(20)28)23(36)18-16(22(19)35)8-7-9-17(18)34/h7-9,11-12,24-25,34H,1-6H3/t12-,24?,25-,28-/m0/s1
SMILES: CC1C(C(C2=C(C1(OC(=O)C)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C)OC(=O)C
Molecular Formula: C28H26N2O11
Molecular Weight: 566.5 g/mol

[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate

CAS No.: 120901-48-6

Cat. No.: VC20843807

Molecular Formula: C28H26N2O11

Molecular Weight: 566.5 g/mol

* For research use only. Not for human or veterinary use.

[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate - 120901-48-6

Specification

Description [(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate is a natural product found in Saccharothrix with data available.
CAS No. 120901-48-6
Molecular Formula C28H26N2O11
Molecular Weight 566.5 g/mol
IUPAC Name [(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate
Standard InChI InChI=1S/C28H26N2O11/c1-11(2)27(37)41-28(40-15(6)33)12(3)24(38-13(4)31)25(39-14(5)32)20-19-21(30(10-29)26(20)28)23(36)18-16(22(19)35)8-7-9-17(18)34/h7-9,11-12,24-25,34H,1-6H3/t12-,24?,25-,28-/m0/s1
Standard InChI Key HBEPDPXCRYTVGE-UAVNIJPGSA-N
Isomeric SMILES C[C@H]1C([C@H](C2=C([C@@]1(OC(=O)C)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C)OC(=O)C
SMILES CC1C(C(C2=C(C1(OC(=O)C)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C)OC(=O)C
Canonical SMILES CC1C(C(C2=C(C1(OC(=O)C)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator